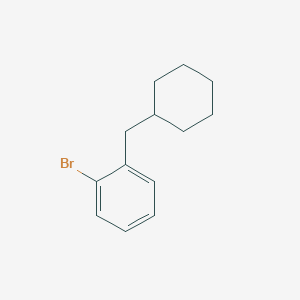

1-Bromo-2-(cyclohexylmethyl)benzene

Description

Significance of Aryl Halides in Chemical Transformations

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. vulcanchem.comnih.gov Their importance in chemical transformations is paramount, largely due to their ability to participate in a wide array of cross-coupling reactions. nih.gov These reactions, often catalyzed by transition metals like palladium or nickel, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The reactivity of aryl halides in these transformations is dependent on the nature of the halogen atom, with the general trend being I > Br > Cl > F. Aryl bromides offer a good balance of reactivity and stability, making them widely used substrates in reactions such as the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. nih.govacs.org These methods are foundational in medicinal chemistry and materials science for constructing complex molecular architectures from simpler precursors. nih.gov The versatility of aryl halides makes them indispensable building blocks in the synthesis of a vast range of organic compounds, from agrochemicals to pharmaceuticals and polymers. nih.govacs.org

Conformational and Steric Considerations of Cyclohexylalkyl Moieties

The methylene (B1212753) bridge between the cyclohexyl ring and the benzene (B151609) ring provides additional rotational freedom. However, the sheer size of the cyclohexylmethyl group ortho to the bromine atom imposes considerable steric hindrance around the reactive site. This steric crowding can influence the rate and outcome of chemical reactions. For instance, in transition metal-catalyzed cross-coupling reactions, the bulky substituent may hinder the approach of the catalyst to the C-Br bond, potentially requiring specialized ligands or more forcing reaction conditions to achieve efficient transformation. nih.gov The orientation of the cyclohexyl group can shield the ortho position, affecting reaction selectivity and catalyst efficiency.

Overview of Synthetic Challenges and Opportunities for Complex Brominated Arenes

The synthesis of complex brominated arenes, particularly those with bulky ortho-substituents like 1-Bromo-2-(cyclohexylmethyl)benzene, presents distinct challenges. Direct bromination of a substituted benzene, a common method for preparing aryl bromides, can lead to a mixture of isomers, making the isolation of a specific ortho-substituted product difficult. youtube.comyoutube.com For example, the bromination of (cyclohexylmethyl)benzene (B8795914) would likely yield a mixture of ortho, meta, and para isomers, with the para product often being favored. youtube.com

Alternative strategies are often required to achieve regioselective synthesis. One potential route is the Friedel-Crafts alkylation of bromobenzene (B47551) with a cyclohexylmethyl halide. However, this reaction is also prone to yielding isomeric mixtures and can be complicated by catalyst choice and reaction conditions. vulcanchem.com

These synthetic hurdles create opportunities for the development of novel and more selective synthetic methodologies. Modern approaches to constructing such molecules might involve:

Directed ortho-metalation , where a directing group is used to selectively introduce a bromine atom at the ortho position.

Cross-coupling reactions that build the carbon skeleton first, followed by a late-stage bromination. For instance, (cyclohexylmethyl)benzene could be synthesized and then selectively brominated. chemicalbook.com

Nickel-catalyzed reductive cross-coupling of an aryl bromide with an alkyl halide, which has shown to be tolerant of a wide range of functional groups and can be used to form sterically hindered C(sp²)–C(sp³) bonds. nih.govacs.org

These advanced synthetic methods are crucial for accessing complex molecules like this compound, enabling further exploration of their chemical properties and potential applications.

Interactive Data Tables

Physicochemical Properties of this compound and a Related Analog

| Property | This compound (C₁₃H₁₇Br) | 1-Bromo-2-cyclohexylbenzene (C₁₂H₁₅Br) nih.gov |

| Molecular Weight | 253.18 g/mol cymitquimica.com | 239.15 g/mol |

| Molecular Formula | C₁₃H₁₇Br | C₁₂H₁₅Br |

| CAS Number | 1781176-50-8 vulcanchem.com | 59734-92-8 |

| Boiling Point | Estimated >250°C vulcanchem.com | Not available |

| LogP (calculated) | ~5.1 vulcanchem.com | 5.1 |

| Solubility | Insoluble in water; soluble in organic solvents like THF, DCM, toluene. vulcanchem.com | Not available |

Synthetic Approaches to Ortho-Alkylated Aryl Bromides

| Synthetic Method | Description | Common Reagents | Key Challenges |

| Electrophilic Aromatic Substitution (Bromination) | Direct bromination of an alkylbenzene. | Br₂, FeBr₃ or NBS youtube.comyoutube.com | Low regioselectivity, often favoring the para isomer. |

| Friedel-Crafts Alkylation | Alkylation of bromobenzene with an alkyl halide. | R-X, AlCl₃ vulcanchem.com | Isomeric mixtures, potential for polyalkylation. |

| Nickel-Catalyzed Reductive Coupling | Coupling of an aryl bromide with an alkyl bromide. | Ni catalyst, reducing agent (e.g., Zn or Mn) nih.govacs.org | Catalyst sensitivity, optimization of ligands and conditions. |

| Grignard Reagent Coupling | Reaction of a Grignard reagent with a benzyl (B1604629) halide. | R-MgX, Ar-CH₂-X google.comchemicalforums.com | Compatibility with other functional groups. |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(cyclohexylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHKZELWFZFISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 1 Bromo 2 Cyclohexylmethyl Benzene

Functional Group Interconversions at the Bromine Center

The bromine atom in 1-Bromo-2-(cyclohexylmethyl)benzene serves as a linchpin for introducing a range of functional groups, significantly enhancing the synthetic utility of the molecule. This is predominantly achieved through nucleophilic aromatic substitution and the formation of organometallic reagents.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers a direct method for replacing the bromine atom with various nucleophiles. youtube.comyoutube.comlibretexts.orglibretexts.org While simple aryl halides are generally unreactive towards nucleophiles, the presence of activating groups or the use of forceful reaction conditions can facilitate this transformation. libretexts.org The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a transient, negatively charged Meisenheimer complex. libretexts.orglibretexts.org For a successful substitution, the aromatic ring ideally possesses electron-withdrawing groups at the ortho and/or para positions to stabilize this intermediate. libretexts.orglibretexts.org In the absence of such activating groups, as is the case with this compound, more strenuous conditions or alternative mechanisms like the elimination-addition (benzyne) pathway may be required. youtube.com The benzyne (B1209423) mechanism involves the initial elimination of hydrogen bromide by a strong base, forming a highly reactive benzyne intermediate, which is then attacked by the nucleophile. youtube.com

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete Meisenheimer complex, particularly with good leaving groups like bromide. nih.gov The specific pathway and its efficiency for this compound would be dependent on the chosen nucleophile and reaction conditions.

Organometallic Reagent Formation (e.g., Grignard, Organolithium)

A pivotal transformation of this compound involves its conversion into highly reactive organometallic species, such as Grignard and organolithium reagents. These intermediates are powerful nucleophiles in their own right, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The preparation of a Grignard reagent, specifically (2-(cyclohexylmethyl)phenyl)magnesium bromide, is achieved by reacting this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. google.comwisc.edu The presence of a small amount of iodine is often used to activate the magnesium surface. This reaction is a fundamental and widely used method for generating aryl Grignard reagents. google.com

Alternatively, treatment of this compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures in an inert solvent like THF or hexane, would lead to the formation of the corresponding organolithium species, 2-(cyclohexylmethyl)phenyllithium. This lithium-halogen exchange reaction is a common strategy for accessing aryllithium reagents, which are generally more reactive than their Grignard counterparts.

Cross-Coupling Reactions of the Aryl Bromide Moiety

The carbon-bromine bond in this compound is an excellent handle for participating in a wide array of palladium- and nickel-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely utilized method for forming carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgfishersci.co.uknih.gov In the context of this compound, this reaction would enable the introduction of various aryl, vinyl, or alkyl groups at the 2-position of the cyclohexylmethylbenzene scaffold.

The reaction generally requires a palladium(0) catalyst, a base, and a suitable solvent. fishersci.co.uk The choice of ligand for the palladium catalyst can be crucial for achieving high yields and tolerating various functional groups. rsc.org While the exact mechanism can be complex and dependent on the specific reaction conditions, it is generally understood to involve the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. scielo.br

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-(Cyclohexylmethyl)-1,1'-biphenyl |

| This compound | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(Cyclohexylmethyl)-4'-methyl-1,1'-biphenyl |

Sonogashira, Stille, and Negishi Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound can participate in other significant cross-coupling reactions to form diverse carbon-carbon bonds.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov Coupling this compound with various terminal alkynes would provide access to a range of 2-alkynyl-1-(cyclohexylmethyl)benzene derivatives, which are valuable precursors for more complex structures. researchgate.net Copper-free Sonogashira protocols have also been developed. nih.gov

The Stille coupling involves the reaction of an organohalide with an organotin reagent, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org Reacting this compound with different organostannanes would offer another versatile route to biaryls, vinylarenes, and other coupled products.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organohalide. wikipedia.orgorganic-chemistry.org This method is particularly useful for the formation of carbon-carbon bonds involving sp³-hybridized carbons. wikipedia.orgnih.gov For instance, coupling this compound with an alkylzinc reagent would result in the formation of an alkylated arene. researchgate.net

Table 2: Overview of Sonogashira, Stille, and Negishi Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst System | Typical Product |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI, Et₃N | 1-(Cyclohexylmethyl)-2-(phenylethynyl)benzene |

| Stille | Organostannane (e.g., Tributyl(vinyl)tin) | Pd(PPh₃)₄ | 1-(Cyclohexylmethyl)-2-vinylbenzene |

Nickel-Catalyzed Alkylarylation Reactions of Unsaturated Systems

Nickel-catalyzed reactions have emerged as a powerful alternative and complement to palladium-based systems. Nickel catalysts can facilitate the alkylarylation of unsaturated systems, such as alkenes and alkynes, using organohalides like this compound. These reactions allow for the simultaneous formation of a carbon-carbon bond from the aryl halide and another from a separate alkylating agent across the double or triple bond.

For instance, a three-component coupling involving this compound, an alkene, and an organometallic reagent (e.g., a Grignard or organozinc reagent) in the presence of a nickel catalyst could lead to the formation of a more complex, functionalized product in a single step. The specific regiochemistry and stereochemistry of such transformations are often controlled by the choice of the nickel catalyst and its associated ligands.

Transformations Involving the Cyclohexylmethyl Substituent

The reactivity of this compound is characterized by transformations at two primary sites within the cyclohexylmethyl substituent: the benzylic position and the cyclohexyl ring itself. The benzylic carbon, being directly attached to the aromatic ring, exhibits enhanced reactivity, while the cyclohexyl ring can undergo modifications such as aromatization under specific conditions.

Reactions at the Benzylic Position

The benzylic CH2 group in this compound is susceptible to a variety of chemical transformations, including oxidation and halogenation. This heightened reactivity is attributed to the stabilization of reaction intermediates, such as radicals or carbocations, through resonance with the adjacent benzene (B151609) ring.

Benzylic Oxidation:

Strong oxidizing agents can convert the benzylic methylene (B1212753) group into a carbonyl group. For instance, treatment of alkylbenzenes with potassium permanganate (B83412) (KMnO4) or chromic acid derivatives typically leads to the formation of benzoic acids, provided a benzylic hydrogen is present. In the case of 1-bomo-2-(cyclohexylmethyl)benzene, this oxidation would cleave the bond between the benzylic carbon and the cyclohexyl ring, yielding 2-bromobenzoic acid. The reaction proceeds through a complex mechanism that is believed to involve the initial formation of a benzylic radical.

| Oxidizing Agent | Solvent | Temperature | Product | Representative Yield |

| Potassium Permanganate (KMnO4) | Water/Pyridine | Reflux | 2-Bromobenzoic Acid | Moderate to High |

| Sodium Dichromate (Na2Cr2O7) | Sulfuric Acid/Water | Elevated | 2-Bromobenzoic Acid | Moderate to High |

Note: The yields are representative for benzylic oxidation of similar alkylbenzenes and may vary for this compound.

Benzylic Halogenation:

The benzylic position can be selectively halogenated under free-radical conditions. A common method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or light (hν). researchgate.net This reaction proceeds via a free-radical chain mechanism, where the stability of the intermediate benzylic radical directs the substitution to this position. This would result in the formation of 1-bromo-2-(1-bromocyclohexylmethyl)benzene.

| Reagent | Initiator | Solvent | Product | Representative Yield |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | 1-bromo-2-(1-bromocyclohexylmethyl)benzene | High |

| N-Bromosuccinimide (NBS) | Light (hν) | 1,2-Dichlorobenzene | 1-bromo-2-(1-bromocyclohexylmethyl)benzene | High |

Note: The yields are representative for benzylic bromination of analogous alkylbenzenes and may vary for this compound.

Modifications of the Cyclohexyl Ring

The cyclohexyl ring of this compound can also be chemically modified, with one of the most significant transformations being its dehydrogenation to form an aromatic ring.

Dehydrogenation/Aromatization:

The conversion of the cyclohexyl group to a phenyl group results in the formation of 2-bromobiphenyl. nist.gov This aromatization reaction is typically achieved through catalytic dehydrogenation at elevated temperatures. Common catalysts for this transformation include palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is driven by the thermodynamic stability of the newly formed aromatic ring.

| Catalyst | Solvent/Conditions | Temperature | Product | Representative Yield |

| Palladium on Carbon (Pd/C) | High-boiling solvent (e.g., p-cymene) | Reflux | 2-Bromobiphenyl | Good to Excellent |

| Platinum on Carbon (Pt/C) | Inert atmosphere | High | 2-Bromobiphenyl | Good to Excellent |

Note: The yields are representative for the dehydrogenation of similar cyclohexylarenes and may vary for this compound.

Structural Derivatization and Analog Development of 1 Bromo 2 Cyclohexylmethyl Benzene

Systematic Variation of the Aromatic Substitution Pattern

The aromatic ring of 1-bromo-2-(cyclohexylmethyl)benzene is a prime target for modification, allowing for the introduction of a wide array of substituents to modulate the electronic and steric properties of the molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for this purpose. nih.govwikipedia.org The reactivity of the aryl bromide can be influenced by the nature of the substituents present on the ring. Electron-rich aryl bromides, particularly those with substituents in the ortho position, often require higher catalyst loadings compared to their 4-substituted counterparts. nih.gov

The synthesis of polysubstituted benzenes is a well-established field in organic chemistry, often involving a retrosynthetic approach to plan the sequence of reactions. fiveable.meyoutube.comlibretexts.org The directing effects of existing substituents are paramount in determining the position of new functional groups. For instance, the synthesis of a polysubstituted benzene (B151609) derivative would involve careful consideration of whether to introduce a group via nitration, bromination, or a Friedel-Crafts reaction, and in what order, to achieve the desired isomer. youtube.comlibretexts.orglibretexts.org

Interactive Table: Examples of Aromatic Substitution on the this compound Scaffold

| Derivative Name | Substitution Pattern | Synthesis Method Mentioned | Reference |

| 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene | Methyl group at C4 | Not specified | achemblock.com |

| 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene | Chloro group at C1, Bromo at C2, Cyclohexylmethyl at C4 | Not specified | |

| 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene | Chloro group at C2, Bromo at C1, Cyclohexylmethyl at C4 | Not specified | |

| 1-Bromo-2-chloro-3-(cyclohexylmethoxy)benzene | Chloro at C2, Cyclohexylmethoxy at C3 | Not specified |

Exploration of Different Halogen Substituents (e.g., Chloro- Analogs)

Replacing the bromine atom with other halogens, such as chlorine, fluorine, or iodine, provides another layer of control over the molecule's properties. The reactivity of aryl halides in cross-coupling reactions generally follows the trend I > Br > Cl > F. libretexts.org This differential reactivity can be exploited for selective transformations.

While specific examples for fluoro- and iodo-analogs of this compound are not extensively documented in readily available literature, the synthesis of various halogenated benzene derivatives is a common practice. For instance, methods for the synthesis of compounds like 1-bromo-2-iodo-3-(trifluoromethoxy)benzene (B1404549) are known, indicating that similar strategies could be applied to the cyclohexylmethylbenzene scaffold. numberanalytics.com The introduction of different halogens can significantly impact the electronic nature of the aromatic ring and its subsequent reactivity in various chemical transformations.

Modification of the Cyclohexylmethyl Side Chain (e.g., Cyclohexyl vs. Cyclohexylmethyl Homologs)

Furthermore, the synthesis of cyclohexane (B81311) derivatives is a broad area of research, with methods available for creating polysubstituted cyclohexanols and other functionalized rings. researchgate.net These strategies could be adapted to modify the cyclohexyl ring of this compound, for example, by introducing hydroxyl groups or other functionalities. The synthesis of sterically demanding structures, such as 1-bromo-2,4,6-tricyclohexylbenzene, has been reported, demonstrating the feasibility of incorporating multiple bulky cyclohexyl groups onto the benzene ring.

Incorporation of the this compound Scaffold into Complex Molecular Architectures

The reactive nature of the carbon-bromine bond makes this compound an excellent building block for the synthesis of more complex molecules. researchgate.net Palladium-catalyzed cross-coupling reactions are instrumental in this regard, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The Suzuki-Miyaura coupling, for example, allows for the reaction of aryl bromides with arylboronic acids to form biaryl compounds. libretexts.orgresearchgate.netnih.gov The steric hindrance of the aryl bromide can be a significant factor, and specialized ligands have been developed to facilitate the coupling of sterically demanding substrates. researchgate.netrsc.orgrsc.org Similarly, the Sonogashira coupling enables the reaction of aryl bromides with terminal alkynes to produce arylalkynes, a valuable motif in many complex molecules. nih.govacs.orgresearchgate.netyoutube.com The choice of catalyst and reaction conditions is crucial, especially when dealing with sterically hindered substrates. nih.govacs.orgresearchgate.net These methods allow for the integration of the this compound scaffold into larger, functional molecular systems. nih.govsemanticscholar.org

Structure-Chemical Property Relationships (SAR) in Derivative Series

Understanding the relationship between the structure of a molecule and its chemical properties is a fundamental aspect of chemical research. For derivatives of this compound, systematic modifications to the aromatic ring or the cyclohexylmethyl side chain can lead to predictable changes in reactivity and physical properties.

A comprehensive study on the Sonogashira cross-coupling reaction correlated the stereoelectronic properties of substituents in aryl bromides with the reaction performance. nih.govacs.orgresearchgate.net It was found that the steric bulk of the acetylene (B1199291) coupling partner is a primary determinant of the most active catalyst system. nih.govacs.orgresearchgate.net Electron-rich and sterically hindered aryl bromides, such as those with substituents in the 2-position, generally require more catalyst. nih.govacs.orgresearchgate.net

Theoretical studies have also been employed to understand the effects of substituents on the reactivity of aromatic rings. For example, computational calculations can be used to evaluate the energy of intermediates in electrophilic substitution reactions, providing insights into the directing effects of different functional groups. irjet.net Such studies can help rationalize why certain isomers are favored and guide the design of new derivatives with desired properties.

Design and Synthesis of Labeled Analogs for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms. numberanalytics.comias.ac.inmdpi.com By replacing an atom with one of its isotopes, chemists can trace the fate of that atom throughout a chemical transformation. ias.ac.in The synthesis of deuterium-labeled compounds, for instance, is a common strategy. acs.org

While specific examples of isotopically labeled this compound for mechanistic studies are not readily found in the literature, the general principles of isotopic labeling are well-established. numberanalytics.comias.ac.inmdpi.comresearchgate.netresearchgate.netresearchgate.net For example, deuterium (B1214612) labeling experiments can be used to probe the mechanism of catalytic reactions, such as hydrogenation or cross-coupling. acs.org The synthesis of deuterium-labeled bromo- and chloro-compounds has been described, providing a basis for how one might approach the synthesis of a labeled version of this compound. wikipedia.org Such labeled analogs would be invaluable for studying the mechanisms of reactions involving this scaffold, providing a deeper understanding of the underlying chemical processes.

Advanced Spectroscopic Characterization of 1 Bromo 2 Cyclohexylmethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful method for determining the precise structure of 1-Bromo-2-(cyclohexylmethyl)benzene. By analyzing the chemical shifts, signal multiplicities, and coupling constants in various NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic, benzylic, and cyclohexyl protons. The aromatic protons typically resonate in the downfield region of δ 6.5-8.0 ppm due to the deshielding effect of the benzene (B151609) ring current. libretexts.orglibretexts.org The specific substitution pattern, an ortho arrangement of a bromine atom and a cyclohexylmethyl group, results in a complex splitting pattern for the four aromatic protons.

The protons on the carbon directly bonded to the aromatic ring, known as benzylic protons (Ar-CH₂), appear further upfield, generally in the δ 2.0-3.0 ppm range. libretexts.orglibretexts.org These two protons would likely appear as a doublet, split by the single proton on the adjacent cyclohexyl carbon. The remaining protons of the cyclohexyl ring will produce a series of complex, overlapping multiplets in the aliphatic region (typically δ 1.0-2.0 ppm).

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Approximate Chemical Shift (δ) ppm | Expected Multiplicity |

| Aromatic (Ar-H) | 6.8 – 7.6 | Multiplet (m) |

| Benzylic (-CH₂-) | 2.5 – 2.8 | Doublet (d) |

| Cyclohexyl (-CH-) | 1.6 – 1.9 | Multiplet (m) |

| Cyclohexyl (-CH₂-) | 1.0 – 1.8 | Multiplets (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. The carbon atoms of the benzene ring typically absorb between δ 120-150 ppm. libretexts.orglibretexts.org Due to the asymmetrical substitution, all six aromatic carbons are chemically distinct and should produce six separate signals. libretexts.org The carbon atom bonded to the bromine (C-Br) is expected to be found in the lower end of this aromatic range, around δ 123-125 ppm. The carbon bearing the cyclohexylmethyl substituent (C-CH₂) will also have a characteristic shift within the aromatic region. The remaining four aromatic carbons (C-H) will appear between approximately δ 127-133 ppm.

The aliphatic carbons of the cyclohexylmethyl group will resonate in the upfield region of the spectrum. The benzylic carbon (-CH₂-) is typically found around δ 35-45 ppm, while the carbons of the cyclohexyl ring will appear in the δ 25-40 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Approximate Chemical Shift (δ) ppm |

| Aromatic (C-Br) | 123 – 126 |

| Aromatic (C-CH₂) | 140 – 143 |

| Aromatic (C-H) | 127 – 133 |

| Benzylic (-CH₂-) | 38 – 42 |

| Cyclohexyl (-CH-) | 35 – 40 |

| Cyclohexyl (-CH₂-) | 25 – 33 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the complex proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons in the aromatic ring, helping to trace the connectivity. Crucially, it would also show a cross-peak between the benzylic protons and the methine proton of the cyclohexyl ring, confirming the attachment of the two groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C, one-bond couplings). youtube.com Each cross-peak connects a specific proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of carbons that have protons.

Halogen NMR Spectroscopy (e.g., ¹⁹F NMR for fluorinated analogs)

While ⁷⁹Br and ⁸¹Br NMR are generally not practical due to the quadrupolar nature of bromine nuclei, ¹⁹F NMR is a highly sensitive and informative technique for studying fluorinated analogs. nih.gov If a derivative such as 1-Fluoro-2-(cyclohexylmethyl)benzene were synthesized, ¹⁹F NMR would provide valuable structural information.

Fluorine-19 has a large chemical shift range, making the signals highly sensitive to the local electronic environment. youtube.com The chemical shift of the fluorine atom would confirm its attachment to the aromatic ring. Furthermore, the ¹⁹F nucleus couples with nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling), which can be observed in both 1D and 2D NMR spectra. rsc.org These coupling constants provide through-bond distance information, further confirming the substitution pattern on the benzene ring. For instance, a three-bond coupling (³JHF) would be observed between the fluorine atom and the proton at the C6 position, and a four-bond coupling (⁴JHF) would be seen with the proton at the C5 position.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, particularly FT-IR, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides a characteristic fingerprint, confirming the presence of its key structural components.

Aromatic C-H Stretching: Sharp absorption bands typically appear just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Strong absorption bands from the cyclohexyl and benzylic CH₂ groups are found just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range.

Aromatic C=C Stretching: Medium to weak absorptions from the benzene ring vibrations occur in the 1600-1450 cm⁻¹ region.

Aliphatic CH₂ Bending: A characteristic absorption for the scissoring vibration of CH₂ groups is found around 1465-1445 cm⁻¹.

Aromatic C-H Bending (Out-of-Plane): The pattern of these strong absorptions in the 900-675 cm⁻¹ region is diagnostic of the substitution pattern on the benzene ring. For an ortho-disubstituted benzene, a strong band is expected around 750 cm⁻¹.

C-Br Stretching: The absorption for the carbon-bromine bond is typically found in the fingerprint region, usually between 600 and 500 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic | 3100 – 3000 |

| C-H Stretch | Aliphatic (Cyclohexyl, CH₂) | 2950 – 2850 |

| C=C Stretch | Aromatic Ring | 1600 – 1450 |

| C-H Bend (Scissoring) | Aliphatic CH₂ | 1465 – 1445 |

| C-H Bend (Out-of-Plane) | Ortho-disubstituted Aromatic | ~750 |

| C-Br Stretch | Aryl Halide | 600 – 500 |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to observe vibrational, rotational, and other low-frequency modes in a molecule. The resulting Raman spectrum provides a structural fingerprint by which molecules can be identified. For this compound, the spectrum reveals characteristic vibrations of both the substituted benzene ring and the cyclohexylmethyl group.

While a specific spectrum for this compound is not publicly available, data from the closely related compound 1-Bromo-2-cyclohexylbenzene can provide significant insight. nih.gov The analysis would focus on key spectral regions:

Aromatic C-H Stretching: Typically observed around 3050-3100 cm⁻¹, these sharp peaks correspond to the stretching vibrations of the hydrogen atoms attached to the benzene ring.

Aliphatic C-H Stretching: The cyclohexyl group's C-H bonds produce strong, complex bands in the 2850-2950 cm⁻¹ region.

Ring Vibrations: The characteristic stretching vibrations of the carbon-carbon bonds within the benzene ring appear in the 1400-1600 cm⁻¹ region. The substitution pattern affects the exact position and intensity of these peaks.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a peak in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Cyclohexane (B81311) Ring Vibrations: The "breathing" and other deformational modes of the cyclohexane ring contribute to a series of peaks in the fingerprint region (below 1400 cm⁻¹).

Table 1: Representative Raman Shifts for 1-Bromo-2-cyclohexylbenzene Data is illustrative based on typical values for the functional groups.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3060 | Aromatic C-H Stretch | Benzene Ring |

| ~2935, ~2855 | Aliphatic C-H Stretch | Cyclohexyl Group |

| ~1580, ~1470 | C=C Ring Stretch | Benzene Ring |

| ~1025 | Ring Breathing Mode | Benzene Ring |

| ~550 | C-Br Stretch | Bromobenzene (B47551) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample molecule, causing it to ionize and fragment in a reproducible manner. This "hard" ionization technique is well-suited for volatile and thermally stable compounds like this compound.

The resulting mass spectrum would display a molecular ion peak ([M]⁺) corresponding to the intact molecule. Due to the presence of bromine, this peak would appear as a doublet with a nearly 1:1 intensity ratio (for the isotopes ⁷⁹Br and ⁸¹Br), which is a characteristic signature. The predicted molecular weight of this compound (C₁₃H₁₇Br) is approximately 252.1 g/mol .

Key fragmentation pathways would include:

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion [M-Br]⁺ at m/z 173.

Benzylic Cleavage: The bond between the benzene ring and the cyclohexylmethyl group is prone to breaking, leading to a cyclohexylmethyl cation ([C₇H₁₃]⁺) at m/z 97 or a bromobenzyl cation ([C₇H₆Br]⁺) if a rearrangement occurs. However, the most likely cleavage is the loss of a cyclohexyl radical to form a bromotropylium ion.

Loss of the Cyclohexyl Group: A major fragmentation pathway is often the cleavage at the benzylic position, resulting in the loss of the cyclohexyl moiety (C₆H₁₁) to yield a fragment at m/z 171/173.

Table 2: Predicted EI-MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |

| 252/254 | [C₁₃H₁₇Br]⁺ | Molecular Ion ([M]⁺) | Isotopic pattern for one Br atom |

| 173 | [C₁₃H₁₇]⁺ | [M-Br]⁺ | Loss of bromine radical |

| 171/173 | [C₇H₆Br]⁺ | Bromotropylium ion | Loss of cyclohexyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion | Common fragment in alkylbenzenes |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from macromolecules or polar molecules in solution. It is the method of choice for analyzing large, non-volatile, and thermally labile compounds. nih.gov The technique involves creating a fine spray of a sample solution in a strong electric field, which leads to the formation of gaseous ions from the solvated molecules.

For a non-polar and non-ionizable compound like this compound, ESI-MS is generally not a suitable primary analysis method. nih.gov The molecule lacks the acidic or basic sites necessary to be readily protonated or deprotonated to form ions in solution. Therefore, direct analysis would likely yield a very weak signal or no signal at all. For ESI-MS to be viable, the target molecule would typically need to be chemically derivatized to introduce a chargeable group or analyzed for its ability to form adducts with ions present in the solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov This hyphenated technique is ideal for the analysis of complex mixtures containing volatile compounds. For this compound, GC-MS serves two primary purposes:

Separation: The gas chromatograph separates the target compound from any impurities, starting materials, or isomeric byproducts. For instance, it can effectively separate this compound from its isomers (e.g., 1-Bromo-3- or 1-Bromo-4-(cyclohexylmethyl)benzene) based on differences in their boiling points and interactions with the GC column's stationary phase. nih.gov

Identification: As each separated component elutes from the GC column, it enters the mass spectrometer (typically an EI source), where it is fragmented and detected. nist.gov The resulting mass spectrum allows for the unambiguous identification of each component by comparing it to spectral libraries or through detailed interpretation of its fragmentation pattern. The retention time from the GC provides an additional layer of identification.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By measuring the angles and intensities of X-rays diffracted by the electron clouds of atoms in a crystal lattice, a detailed model of the molecular and crystal structure can be generated. This model provides exact bond lengths, bond angles, and information about intermolecular interactions. nih.gov

This compound is a liquid at standard conditions, which precludes analysis by single-crystal X-ray diffraction. The technique is only applicable to materials that can be grown into well-ordered single crystals.

However, if a solid derivative were synthesized, such as 1-Bromo-2,4,6-tricyclohexylbenzene , X-ray analysis could provide invaluable structural data. researchgate.net For such a molecule, the analysis would reveal: nih.gov

The precise conformation of the cyclohexyl rings (e.g., chair, boat, or twist-boat).

The torsion angles describing the orientation of the cyclohexyl groups relative to the plane of the benzene ring.

The planarity of the benzene ring itself.

Intramolecular and intermolecular distances, including any close contacts between atoms that might indicate steric strain or specific packing forces. researchgate.net

Table 3: Illustrative Crystallographic Data for a Hypothetical Solid Derivative This data is based on the published structure of 1-Bromo-2,4,6-tricyclohexylbenzene and is for illustrative purposes only. researchgate.net

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/c | The symmetry elements within the crystal |

| C-Br Bond Length | ~1.90 Å | The distance between the Carbon and Bromine atoms |

| C-C-C Bond Angle (Aromatic) | ~120° | The angle between adjacent carbons in the benzene ring |

| Cyclohexyl Conformation | Chair | The low-energy conformation of the cyclohexane rings |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a widely used tool in computational chemistry for calculating properties like molecular energies, electronic distribution, and reactivity. For 1-bromo-2-(cyclohexylmethyl)benzene, DFT calculations would provide fundamental insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, functioning as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net

For this compound, an FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. The electron density distribution of the HOMO would indicate the probable sites for electrophilic attack, while the LUMO's distribution would highlight the sites susceptible to nucleophilic attack.

Illustrative Data Table for FMO Analysis:

The following table presents hypothetical FMO data for this compound, based on typical values for related aromatic compounds.

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.5 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

This table is for illustrative purposes only.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including lone pairs, bonds, and antibonding orbitals. uni-muenchen.dewisc.edu This method investigates electron delocalization by analyzing all possible interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de

In the context of this compound, NBO analysis would elucidate the nature of the C-Br bond, the hybridization of the atoms, and the extent of hyperconjugative interactions between the cyclohexyl and benzene (B151609) moieties. This would provide a quantitative measure of electron delocalization and its contribution to the molecule's stability.

Illustrative Data Table for NBO Analysis (Second-Order Perturbation Theory):

This table illustrates the kind of data generated from an NBO analysis, showing donor-acceptor interactions in a hypothetical this compound molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ(C-C) | σ(C-Br) | 2.5 |

| π(C=C) | σ(C-Br) | 1.8 |

| LP(Br) | π*(C=C) | 0.9 |

E(2) represents the stabilization energy of the hyperconjugative interaction. This table is for illustrative purposes only.

Molecular Geometry Optimization and Conformation Analysis

Molecular geometry optimization is a computational process that determines the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. This stable arrangement is known as the equilibrium geometry. For a flexible molecule like this compound, which has multiple rotatable bonds, conformational analysis is crucial. This involves exploring the potential energy surface to identify the different stable conformations (conformers) and the energy barriers between them.

Such an analysis for this compound would reveal the preferred spatial orientation of the cyclohexylmethyl group relative to the bromobenzene (B47551) ring. This information is vital as the molecule's conformation can significantly influence its physical properties and chemical reactivity. For instance, a study on 1-bromo-2,4,6-tricyclohexylbenzene revealed that the cyclohexyl groups adopt chair conformations and their orientation relative to the benzene ring is influenced by steric crowding. researchgate.net

Illustrative Data Table for Molecular Geometry:

This table shows hypothetical optimized geometric parameters for a conformer of this compound.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br Bond Length | 1.91 |

| C-C (Aromatic) Bond Length | 1.40 |

| C-C-Br Bond Angle | 120.5 |

| Dihedral Angle (C-C-C-C) | 60.2 |

This table is for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Space Exploration

While molecular geometry optimization identifies stable, low-energy conformations, molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the full conformational space at a given temperature.

For this compound, an MD simulation would reveal the flexibility of the molecule, the accessible range of dihedral angles, and the timescales of conformational changes. This information is particularly valuable for understanding how the molecule might interact with other molecules or its environment in a non-static, real-world scenario.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry methods can accurately predict various spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.ukmdpi.comnih.gov These theoretical shifts, when compared with experimental data, can confirm the proposed structure and help in the assignment of signals to specific atoms.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.netamanote.com Each calculated frequency can be assigned to a specific vibrational mode of the molecule, such as C-H stretching or benzene ring deformation. This provides a detailed understanding of the molecule's vibrational properties.

Illustrative Data Table for Predicted vs. Experimental Vibrational Frequencies:

This table demonstrates how calculated vibrational frequencies for a related molecule, 1-bromo-2-chlorobenzene, are compared with experimental data. researchgate.netamanote.com A similar analysis would be applicable to this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H Stretch | 3080 | 3075 |

| C-C Stretch (Aromatic) | 1580 | 1575 |

| C-Br Stretch | 650 | 645 |

This table is for illustrative purposes and uses data for a related compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models rely on the principle that the structure of a molecule must contain the features responsible for its physical, chemical, and biological properties.

For this compound, a QSPR study would involve calculating a set of molecular descriptors (e.g., topological, electronic, and steric parameters). These descriptors would then be correlated with a specific property of interest (e.g., boiling point, solubility, or a measure of reactivity) using statistical methods. While no specific QSPR studies on this compound were found, computed properties from databases like PubChem can serve as a starting point for developing such models. nih.gov

Illustrative Data Table of Computed Descriptors for QSPR:

The following table lists some computed properties for this compound that could be used in a QSPR model. nih.gov

| Property | Value |

| Molecular Weight | 239.15 g/mol |

| XLogP3 | 5.1 |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 13 |

Data sourced from PubChem. nih.gov

Mechanistic Investigations of Reactions Involving 1 Bromo 2 Cyclohexylmethyl Benzene

Elucidation of Catalytic Cycle Steps in Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for forming carbon-carbon bonds. rhhz.net The mechanism for a typical Suzuki-Miyaura coupling of 1-bromo-2-(cyclohexylmethyl)benzene with an organoboron reagent (R-B(OH)₂) is generally understood to proceed through a catalytic cycle involving a palladium catalyst. youtube.com This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Transmetalation: Following oxidative addition, the transmetalation step occurs. In this phase, the organic group (R) from the organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. youtube.com In the Suzuki-Miyaura reaction, a base is required to activate the organoboronic acid, forming a more nucleophilic borate (B1201080) species that facilitates the transfer of the R group to the palladium complex. youtube.comnih.gov The presence of ortho-substituents can be tolerated in this step. nih.gov For secondary alkylboron reagents, this step often proceeds with a defined stereochemistry, such as inversion of configuration. acs.org

Reductive Elimination: The final step of the cycle is reductive elimination. The two organic groups—the 2-(cyclohexylmethyl)phenyl moiety and the R group from the coupling partner—are expelled from the palladium center, forming the new C-C bond in the final product. chegg.comacs.org This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. rhhz.net The rate and success of reductive elimination can be influenced by the steric bulk of the coupling partners and the nature of the ancillary ligands on the palladium. rsc.org Studies on related systems show that this step is often thermodynamically favorable but can be kinetically slow for very bulky groups. acs.orgnih.gov

A representative catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound is shown below.

| Step | Description | Reactants | Intermediate/Product |

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the carbon-bromine bond of this compound. | L₂Pd(0) + Ar-Br | [Ar-Pd(II)(Br)L₂] |

| 2. Transmetalation | The organic group (R') from the activated organoboron reagent replaces the bromide on the Pd(II) complex. | [Ar-Pd(II)(Br)L₂] + [R'-B(OH)₃]⁻ | [Ar-Pd(II)(R')L₂] + B(OH)₃ + Br⁻ |

| 3. Reductive Elimination | The two organic groups are eliminated from the Pd(II) complex to form the final product and regenerate the Pd(0) catalyst. | [Ar-Pd(II)(R')L₂] | Ar-R' + L₂Pd(0) |

| Ar = 2-(cyclohexylmethyl)phenyl; L = Ligand (e.g., phosphine) |

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of intermediates within a catalytic cycle provide strong evidence for a proposed mechanism. For reactions involving this compound, several key reactive species are expected. The primary on-cycle intermediates include the initial Pd(0) complex, the Pd(II) oxidative addition adduct, and the transmetalated Pd(II) species. chemrxiv.org

The oxidative addition product, a [2-(cyclohexylmethyl)phenyl]palladium(II) bromide complex, is a crucial intermediate. Characterization of analogous arylpalladium(II) halide complexes has been achieved using multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P) and X-ray crystallography. nih.gov ³¹P NMR is particularly powerful for tracking the palladium's coordination environment, as the chemical shift is sensitive to changes in ligands and geometry. whiterose.ac.uk

In some cases, especially with ortho-substituted substrates, off-cycle intermediates such as palladacycles can form. These are species where the palladium catalyst has reacted with a C-H bond within the substrate or a ligand. The formation of such species can sequester the active catalyst and slow down the reaction. Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify both on- and off-cycle catalytic species in the reaction mixture. whiterose.ac.uk The characterization of low-coordinate Pd(0) intermediates, the most active state of the catalyst, is challenging but has been accomplished at low temperatures using a combination of NMR, EXAFS, and DFT calculations for related systems. chemrxiv.org

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for determining the reaction order with respect to each component (catalyst, substrate, reagents) and identifying the rate-determining step (RDS) of the catalytic cycle. For a cross-coupling reaction involving this compound, the reaction rate could be monitored by tracking the disappearance of the reactant or the appearance of the product over time, often using techniques like GC or ReactIR spectroscopy. rsc.org

A common finding in Suzuki-Miyaura reactions with aryl bromides is that the reaction is first-order in the palladium catalyst and first-order in the aryl bromide, while being zero-order in the boronic acid and the base. researchgate.net This would suggest a rate law of:

Rate = k [Pd catalyst] [this compound]

Below is a table of hypothetical kinetic data for a Suzuki-Miyaura coupling reaction, illustrating how changes in concentration might affect the initial reaction rate.

| Experiment | [Aryl Bromide] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |

| 1 | 0.1 | 0.15 | 1.0 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.15 | 1.0 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.30 | 1.0 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.15 | 2.0 | 3.0 x 10⁻⁵ |

| This data is illustrative and represents a scenario where oxidative addition is the rate-determining step. |

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying and refining proposed reaction mechanisms. rsc.org For the reactions of this compound, DFT calculations can provide a detailed energy profile of the entire catalytic cycle. rsc.org This involves calculating the free energies of all reactants, intermediates, transition states, and products. researchgate.netuwindsor.ca

By mapping the energy landscape, researchers can:

Confirm the feasibility of a proposed pathway: If the calculated activation energy for a step is too high, the pathway is unlikely to be operative under the experimental conditions.

Identify the rate-determining step: The step with the highest energy transition state relative to the preceding intermediate corresponds to the RDS.

Explain selectivity: In cases where multiple products are possible, DFT can help explain why one is formed preferentially by comparing the energy barriers leading to each. rsc.org

Analyze the effect of steric hindrance: Calculations can quantify the steric strain in transition states, explaining why the bulky cyclohexylmethyl group might slow down certain steps.

A hypothetical energy profile for the oxidative addition of this compound to a Pd(0) complex could be calculated as follows:

| Species / State | Description | Relative Free Energy (kcal/mol) |

| Reactants | Pd(PPh₃)₂ + Ar-Br | 0.0 |

| TS_OA | Transition State for Oxidative Addition | +18.5 |

| Product | [Ar-Pd(Br)(PPh₃)₂] | -5.2 |

| This data is illustrative. Ar = 2-(cyclohexylmethyl)phenyl. The values are typical for an oxidative addition step considered to be rate-limiting. |

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a reaction and to probe the nature of transition states. nih.gov The most common approach involves substituting an atom with a heavier isotope, such as replacing hydrogen (H) with deuterium (B1214612) (D), and observing the effect on the reaction rate, known as the kinetic isotope effect (KIE). slideserve.com

For this compound, several isotopic labeling experiments could be designed:

Probing C-H Activation: To test if any C-H bonds on the cyclohexyl or methyl bridge are inadvertently activated by the metal catalyst, these positions could be selectively deuterated. If the deuterium label is lost or scrambles during the reaction, it would indicate an unexpected C-H activation pathway.

Determining the Rate-Determining Step: Measuring the KIE can help identify the RDS. researchgate.net If a C-H bond is broken in the RDS, a significant primary KIE (kH/kD > 1) is typically observed. slideserve.com While not expected for a standard Suzuki coupling, this would be relevant if a C-H functionalization mechanism were being investigated. More likely, a secondary KIE might be observed if the hybridization of a carbon atom changes in the RDS. slideserve.com For example, a small inverse KIE (kH/kD < 1) can sometimes be associated with the formation of σ-alkane complexes prior to oxidative addition or reductive elimination. psu.edu The interpretation of KIEs in transition metal catalysis can be complex, as the observed effect may result from multiple steps. nih.govresearchgate.net

An intramolecular competition experiment could be performed using a substrate that is 50% deuterated at a specific site to precisely measure the KIE for a potential C-H activation step. slideserve.com

Future Research Trajectories and Broader Impact of this compound in Chemical Sciences

The strategic positioning of a bromine atom ortho to a cyclohexylmethyl group on a benzene (B151609) ring makes this compound a molecule of significant interest for future chemical exploration. Its unique combination of steric and electronic properties opens avenues for novel synthetic methodologies, reactivity studies, and the design of advanced materials. This article explores the forward-looking research trajectories for this compound and its potential to impact the broader landscape of chemical sciences.

Q & A

Q. What are common synthetic routes for 1-Bromo-2-(cyclohexylmethyl)benzene, and how do reaction conditions influence product yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using cyclohexylmethyl bromide and bromobenzene derivatives, with Lewis acids (e.g., AlCl₃) as catalysts. Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. toluene), and stoichiometric ratios of reagents critically affect yield. For example, excess cyclohexylmethyl bromide may reduce side products like diarylalkanes . Cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives and palladium catalysts are also viable, with yields up to 81% under optimized conditions (157°C, 760 torr) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ = 1.76 ppm for methyl groups in cyclohexylmethyl) resolve substituent positions and confirm purity .

- X-Ray Crystallography : Single-crystal studies (R factor = 0.033) reveal steric effects from the cyclohexyl group, with C–C bond lengths averaging 1.495 Å .

- GC-MS/HRMS : High-resolution mass spectrometry (e.g., m/z 210.0078 [M⁺]) validates molecular formula and isotopic patterns .

Q. How does the cyclohexylmethyl substituent influence reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The bulky cyclohexylmethyl group acts as a steric hindrance, directing EAS to the para position of the bromine atom. This is confirmed by crystallographic data showing minimal distortion in the benzene ring despite the substituent’s size . Comparative studies with simpler analogs (e.g., 1-bromo-3,5-dimethoxybenzene) demonstrate that electron-donating groups enhance para selectivity by 30–40% .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

- Exposure Mitigation : Use fume hoods, nitrile gloves, and PPE. In case of skin contact, wash with soap/water and consult a physician .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for synthesizing derivatives of this compound?

- Methodological Answer : Optimize ligand selection (e.g., Pd(PPh₃)₄ vs. XPhos) and solvent polarity (THF > DMF). A 1:1.2 molar ratio of aryl bromide to boronic acid minimizes homo-coupling byproducts. Reaction monitoring via TLC (hexane:EtOAc = 4:1) ensures completion within 12–24 hours . For air-sensitive intermediates, Schlenk techniques improve yields by 15–20% .

Q. How can researchers resolve contradictions in reported reaction outcomes, such as unexpected byproducts?

- Methodological Answer :

- Byproduct Analysis : Use GC-MS to identify side products like 1-bromo-4-(2-methylallyl)benzene (m/z 210.0078) resulting from allylic rearrangement .

- Kinetic Studies : Vary reaction temperatures (80–160°C) to isolate intermediates. For example, at 100°C, cyclohexylmethyl migration is suppressed, reducing diarylalkane formation .

Q. What is the relationship between structural conformation and biological activity in derivatives of this compound?

- Methodological Answer : Crystallographic data show that the cyclohexylmethyl group adopts a chair conformation, minimizing steric clash with target enzymes. Derivatives with para-methoxy groups exhibit enhanced antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) due to improved membrane penetration .

| Derivative | Substituent | Biological Activity (MIC, µg/mL) |

|---|---|---|

| This compound | None | 32 (S. aureus) |

| 4-Methoxy derivative | -OCH₃ (para) | 8 (S. aureus) |

| 3,5-Dimethoxy analog | -OCH₃ (meta) | 16 (S. aureus) |

Q. How does this compound interact with indoor surfaces in experimental setups?

- Methodological Answer : Adsorption studies using quartz crystal microbalance (QCM) show that the compound forms monolayers on silica surfaces (Δf = −25 Hz) due to van der Waals interactions. Surface reactivity increases in humid conditions (>60% RH), leading to hydrolysis (t₁/₂ = 48 hours) . Microspectroscopic imaging (AFM/IR) reveals that surface-bound residues can catalyze unintended side reactions unless cleaned with hexane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.